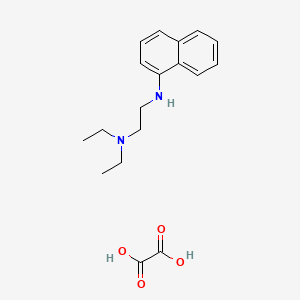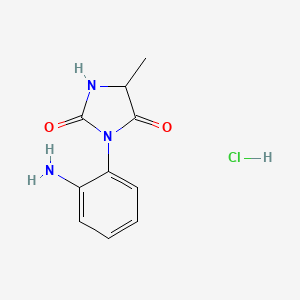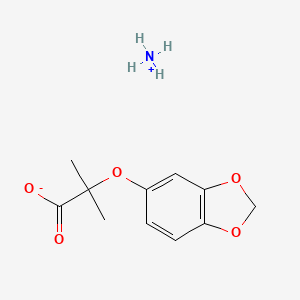
N,N-Diethyl-N'-1-naphthylethylenediamine Oxalate
Overview
Description
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate: is a chemical compound with the molecular formula C18H24N2O4. It is a derivative of naphthalene and is known for its applications in various scientific fields, including chemistry and biology. This compound is often used in research settings due to its unique chemical properties.
Mechanism of Action
Target of Action
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate (NDENOX) is a naphthalene derivative that primarily targets bacteria . It binds to the extracellular site on the bacterial cell membrane .
Mode of Action
The compound interacts with its bacterial targets by binding to the extracellular site on the bacterial cell membrane . This interaction inhibits the uptake of sulfadiazine , a type of antibiotic, thereby affecting the bacterial growth.
Biochemical Pathways
It is known that the compound’s action results in the inhibition of sulfadiazine uptake . Sulfadiazine is a key component in some antibacterial treatments, and its inhibition can disrupt bacterial growth and proliferation.
Result of Action
The primary molecular and cellular effect of NDENOX’s action is the inhibition of bacterial growth . By binding to the extracellular site on the bacterial cell membrane and inhibiting sulfadiazine uptake , NDENOX disrupts essential bacterial processes, leading to a decrease in bacterial proliferation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of NDENOX. For instance, the compound should be stored at 2°C - 8°C for optimal stability . Additionally, the compound’s efficacy may be influenced by the pH, temperature, and presence of other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate typically involves the reaction of 1-naphthylamine with diethylaminoethanol to form N-(2-diethylaminoethyl)-1-naphthylamine. This intermediate is then reacted with oxalic acid to produce the final product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation methods with scaled-up reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are more prevalent, where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthylamines.
Scientific Research Applications
N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate has several applications in scientific research:
Comparison with Similar Compounds
N-(1-Naphthyl)ethylenediamine: This compound is similar in structure but lacks the diethyl groups present in N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate.
N,N-Dimethyl-N’-1-naphthylethylenediamine: Another similar compound, differing by having methyl groups instead of ethyl groups.
Uniqueness: N,N-Diethyl-N’-1-naphthylethylenediamine Oxalate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to inhibit bacterial growth by binding to the extracellular site on the bacterial cell membrane is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2.C2H2O4/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16;3-1(4)2(5)6/h5-11,17H,3-4,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNUSPWMHIHYMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=CC=CC=C21.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80995985 | |
| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74474-31-0, 29473-53-8 | |
| Record name | Oxalic acid--N~1~,N~1~-diethyl-N~2~-(naphthalen-1-yl)ethane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80995985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Diethylaminoethyl)-1-naphthylamine Oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B7829916.png)
![1-{[(2-Nitrophenyl)amino]carbonyl}proline](/img/structure/B7829919.png)

![2-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonylamino]propanoic acid](/img/structure/B7829925.png)

![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7829930.png)


![N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitrobenzene-1-sulfonamide](/img/structure/B7829950.png)


![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/structure/B7829982.png)

![N-{[(2-nitrophenyl)amino]carbonyl}alanine](/img/structure/B7830004.png)
